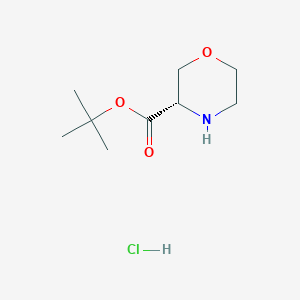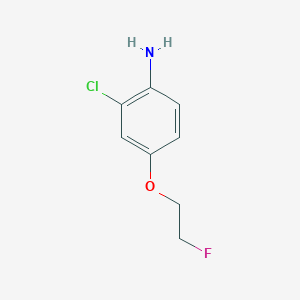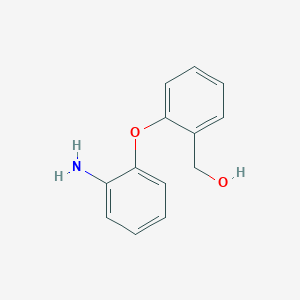
4-(4-Butylphenyl)-2-chloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Butylphenyl)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenyl)-2-chloropyrimidine typically involves the reaction of 4-butylphenylboronic acid with 2-chloropyrimidine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and more efficient purification techniques such as crystallization and chromatography to obtain the desired product in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Butylphenyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.
Major Products
Substitution: Formation of 4-(4-butylphenyl)-2-aminopyrimidine, 4-(4-butylphenyl)-2-thiolpyrimidine, etc.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
4-(4-Butylphenyl)-2-chloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying biological pathways and enzyme functions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(4-Butylphenyl)-2-chloropyrimidine depends on its application:
Medicinal Chemistry: It acts by inhibiting specific enzymes or receptors, often through binding to the active site or allosteric sites, thereby modulating their activity.
Materials Science: In organic semiconductors, it facilitates charge transport by forming π-π stacking interactions with other aromatic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Butylphenyl)-2-aminopyrimidine
- 4-(4-Butylphenyl)-2-thiolpyrimidine
- 4-(4-Butylphenyl)-2-methoxypyrimidine
Uniqueness
4-(4-Butylphenyl)-2-chloropyrimidine is unique due to the presence of both a butylphenyl group and a chlorine atom, which allows for versatile chemical modifications and applications. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C14H15ClN2 |
|---|---|
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
4-(4-butylphenyl)-2-chloropyrimidine |
InChI |
InChI=1S/C14H15ClN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-10-16-14(15)17-13/h5-10H,2-4H2,1H3 |
Clave InChI |
QTEOWVLQBXDDQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)


![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)

![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)

![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)

